REACTION_CXSMILES
|
Cl.C[O:3][C:4](=[O:23])[C:5]1[CH:10]=[CH:9][C:8]([NH:11][C:12]2[C:21]3[C:16](=[CH:17][C:18]([Cl:22])=[CH:19][CH:20]=3)[N:15]=[CH:14][CH:13]=2)=[CH:7][CH:6]=1.Cl>[OH-].[K+].O>[Cl:22][C:18]1[CH:17]=[C:16]2[C:21]([C:12]([NH:11][C:8]3[CH:7]=[CH:6][C:5]([C:4]([OH:23])=[O:3])=[CH:10][CH:9]=3)=[CH:13][CH:14]=[N:15]2)=[CH:20][CH:19]=1 |f:0.1,3.4|
|
Name
|
4-[(7-Chloro-4-quinolinyl)amino]benzoic acid methyl ester hydrochloride
|
Quantity
|
15 g
|
Type
|
reactant
|
Smiles
|
Cl.COC(C1=CC=C(C=C1)NC1=CC=NC2=CC(=CC=C12)Cl)=O
|
Name
|
|
Quantity
|
150 mL
|
Type
|
solvent
|
Smiles
|
[OH-].[K+]
|
Control Type
|
AMBIENT
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
refluxed for 1.5 hours, over which time the material
|
Duration
|
1.5 h
|
Type
|
DISSOLUTION
|
Details
|
dissolves
|
Type
|
ADDITION
|
Details
|
The hot solution is then poured into a 1 L Erlenmeyer flask
|
Type
|
FILTRATION
|
Details
|
The solid is filtered
|
Type
|
WASH
|
Details
|
washed with cold methanol and ether
|
Type
|
CUSTOM
|
Details
|
to air dry in the funnel
|
Name
|
|
Type
|
product
|
Smiles
|
ClC1=CC=C2C(=CC=NC2=C1)NC1=CC=C(C(=O)O)C=C1
|
Type | Value | Analysis |
---|---|---|
AMOUNT: AMOUNT | 31.2 mmol | |
AMOUNT: MASS | 9.31 g | |
YIELD: PERCENTYIELD | 73% | |
YIELD: CALCULATEDPERCENTYIELD | 72.6% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |